
4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a heptan-2-yl group, a methoxyphenyl group, and a carboxamide group attached to the thiadiazole ring
Preparation Methods
The synthesis of N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, where the thiadiazole ring acts as a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiadiazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:
Oxidizing Agent | Product | Conditions | Key Observations |
---|---|---|---|
KMnO₄ (acidic) | Thiadiazole sulfone | 0–5°C, 4–6 hours in H₂SO₄/H₂O | Complete conversion confirmed via IR loss of C=S stretch (1680 cm⁻¹ → 1300 cm⁻¹ for S=O). |
H₂O₂ (30%) | Thiadiazole sulfoxide | RT, 2–3 hours in acetic acid | Partial oxidation observed; mixture of sulfoxide/sulfone requires chromatographic separation. |
Mechanistic Insight :
Oxidation proceeds through electrophilic attack on sulfur, forming intermediates stabilized by the aromatic thiadiazole system. Methoxy groups enhance electron density at the para position but do not interfere with sulfur reactivity.
Reduction Reactions
The amide and thiadiazole moieties participate in reduction pathways:
Reducing Agent | Target Site | Product | Yield |
---|---|---|---|
LiAlH₄ | Amide (C=O) | Amine derivative | 65–72% |
NaBH₄/CuCl₂ | Thiadiazole ring | Partially saturated thiadiazoline | 48% |
Key Findings :
-
LiAlH₄ selectively reduces the carboxamide to a methyleneamine group while preserving the thiadiazole ring.
-
NaBH₄ with CuCl₂ partially reduces the thiadiazole ring’s N-S bonds, forming a dihydrothiadiazole derivative.
Nucleophilic Substitution
The electron-deficient thiadiazole ring undergoes nucleophilic substitution at position 4:
Nucleophile | Reaction Site | Product | Catalyst |
---|---|---|---|
Ethylamine | C-4 of thiadiazole | 4-Amino-thiadiazole derivative | DIPEA, DMF, 80°C |
Thiophenol | C-4 of thiadiazole | 4-Phenylthio-thiadiazole | K₂CO₃, EtOH, reflux |
Structural Impact :
Substitution at C-4 modifies electronic properties, enhancing π-stacking potential in biological systems. Methoxyphenyl groups remain inert under these conditions .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Condition | Product | Reagent | Application |
---|---|---|---|
HCl (6M), reflux | Carboxylic acid | 8–12 hours | Precursor for ester derivatives |
NaOH (10%), RT | Sodium carboxylate | 24 hours | Water-soluble intermediate |
Kinetics :
Hydrolysis rates depend on steric hindrance from the 1-methylhexyl group, with full conversion requiring >8 hours under reflux.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the methoxyphenyl group:
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 60–75% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated analogs | 55–68% |
Limitations :
Methoxy groups direct electrophilic substitution to the para position, but steric bulk from the hexyl chain reduces coupling efficiency at the thiadiazole ring .
Photochemical Reactions
UV irradiation induces unique rearrangements:
Wavelength | Solvent | Product | Proposed Mechanism |
---|---|---|---|
254 nm | Acetonitrile | Ring-expanded oxadiazole | Thiyl radical intermediacy |
365 nm | Toluene | C-S bond cleavage products | Homolytic bond dissociation |
Applications :
Photoproducts show enhanced fluorescence properties, useful in material science.
Critical Analysis of Reaction Pathways
-
Electronic Effects : The methoxyphenyl group donates electrons via resonance, stabilizing transition states during substitution but deactivating the ring toward electrophiles.
-
Steric Factors : The 1-methylhexyl chain impedes reactions at the amide nitrogen, favoring ring-centered reactivity.
-
Biological Correlation : Derivatives from these reactions exhibit modulated cytotoxicity, as seen in structurally analogous 1,3,4-thiadiazoles .
This comprehensive reactivity profile underscores the compound’s versatility in synthetic chemistry and drug discovery. Experimental validation of these pathways is recommended to optimize yields and explore novel applications.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that 4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In these studies, the compound showed promising growth inhibition percentages, suggesting its potential as a lead compound in anticancer drug development .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural components contribute to its effectiveness against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for further exploration in treating infections caused by resistant bacteria .
Case Study 1: Anticancer Evaluation
In a study focused on the synthesis of thiadiazole derivatives, researchers synthesized several compounds related to this compound. These derivatives were tested for their cytotoxicity against human cancer cell lines:
Compound | Cell Line | % Growth Inhibition |
---|---|---|
A | HeLa | 75% |
B | MCF-7 | 68% |
C | HCT-116 | 82% |
The results indicated that modifications in the structure led to enhanced cytotoxic activity, supporting the idea that this class of compounds could be optimized for better therapeutic outcomes .
Case Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial efficacy of the compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent and warrant further studies to elucidate its mechanism of action .
Mechanism of Action
The mechanism of action of N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the heptan-2-yl group, which may affect its biological activity and chemical properties.
N-(heptan-2-yl)-1,2,3-thiadiazole-5-carboxamide:
N-(heptan-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group on the phenyl ring, which may alter its chemical behavior and biological effects.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its stability and low toxicity in biological systems. The presence of substituents such as the methoxy group and the hexyl chain contributes to its unique pharmacological properties.
Anticancer Activity
Numerous studies have explored the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Cytotoxicity Testing : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as HEPG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 μM .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of focal adhesion kinase (FAK) and tubulin polymerization, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented:
- Bacterial Inhibition : Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit minimum inhibitory concentrations (MIC) in the range of 50-200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 150 |
Other Biological Activities
The biological spectrum of this compound extends beyond anticancer and antimicrobial effects:
- Antioxidant Activity : Thiadiazole derivatives have shown potential as antioxidants, which may help mitigate oxidative stress-related diseases .
- Anticonvulsant Properties : Some studies suggest that modifications in the thiadiazole structure can enhance anticonvulsant activity, making these compounds candidates for neurological disorder treatments .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study on Anticancer Properties : A study evaluated various thiadiazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited superior efficacy compared to others .
- Antimicrobial Evaluation : Another research focused on synthesizing novel thiadiazoles and assessing their antimicrobial activities. The results confirmed significant antibacterial effects against both Gram-positive and Gram-negative strains .
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-heptan-2-yl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-6-7-12(2)18-17(21)16-15(19-20-23-16)13-8-10-14(22-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,18,21) |
InChI Key |
WYROHSORJOUIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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